L-Alanine-3-13C is a valuable tool for studying metabolic pathways, particularly those involving alanine metabolism. By incorporating L-Alanine-3-13C into cells or organisms, researchers can track the fate of the labeled carbon atom through various metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy []. This allows them to investigate aspects like:
The presence of ¹³C in L-Alanine-3-13C enhances the sensitivity of protein NMR spectroscopy, a technique used to study the structure and dynamics of proteins. The ¹³C nuclei offer a stronger NMR signal compared to ¹²C, the more abundant isotope in natural L-alanine. This improved sensitivity allows researchers to:
L-Alanine-3-13C also finds use in other areas of scientific research, such as:
L-Alanine-3-13C is a stable isotope-labeled form of the amino acid L-Alanine, where the carbon atom at position 3 is replaced with the carbon-13 isotope. Its chemical formula is C₃H₇NO₂, with a molecular weight of approximately 89.09 g/mol. L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The introduction of the carbon-13 isotope allows researchers to trace metabolic pathways and study bio
Additionally, L-Alanine can undergo decarboxylation to produce propylamine, which is involved in neurotransmitter synthesis. The presence of the carbon-13 isotope allows for detailed tracking of these reactions using nuclear magnetic resonance spectroscopy (NMR), providing insights into the dynamics of metabolic pathways .
L-Alanine plays several critical roles in biological systems:
The unique labeling of L-Alanine-3-13C enhances studies on its metabolic fate and interactions within biological systems.
L-Alanine-3-13C can be synthesized through various methods:
L-Alanine-3-13C has several applications across various fields:
Research involving L-Alanine-3-13C often focuses on its interactions with enzymes, substrates, and other biomolecules:
These studies leverage the carbon-13 labeling to provide more precise data on metabolic interactions.
Several compounds are structurally similar to L-Alanine, each with unique properties:
Compound Name | Structure | Key Features |
---|---|---|
Glycine | C₂H₅NO₂ | Simplest amino acid; involved in protein synthesis. |
L-Valine | C₅H₁₁NO₂ | Branched-chain amino acid; important for muscle metabolism. |
L-Leucine | C₆H₁₃NO₂ | Another branched-chain amino acid; plays a role in protein synthesis and energy production. |
D-Alanine | C₃H₇NO₂ | Isomer of L-Alanine; involved in bacterial cell wall synthesis. |
L-Alanine stands out due to its non-essential status and significant role in gluconeogenesis compared to other amino acids that may be essential or have different metabolic roles.
The compound follows International Union of Pure and Applied Chemistry nomenclature as (2S)-2-amino(3-13C)propanoic acid [2] [7]. The systematic name L-(3-13C)Alanine specifically denotes the L-stereochemical configuration with carbon-13 enrichment at the third carbon position [8] [7]. Alternative systematic designations include L-2-Aminopropionic acid-3-13C and (S)-2-Aminopropionic acid [8] [9].
L-Alanine-3-13C is recognized by several common names in scientific literature. Primary designations include L-Alanine-3-13C, L-2-Aminopropionic acid-3-13C, and L-α-Aminopropionic acid-3-13C [10] [5] [8]. The compound may also be referenced as L-(3-13C)Alanine or simply 3-13C alanine in metabolic studies [5] [7]. Chemical databases recognize synonyms such as (S)-2-Aminopropionic acid-3-13C and L-α-Aminopropionic acid-3-13C [9] [11].
L-Alanine-3-13C belongs to the fundamental class of amino acids, specifically categorized as an aliphatic amino acid due to its simple methyl side chain [12] [13]. Within amino acid taxonomy, it is classified as a non-essential amino acid for human physiology, indicating endogenous biosynthetic capability [5] [14]. The compound represents an alpha amino acid structure, characterized by the amino group positioned adjacent to the carboxyl carbon [12] [13]. From a stereochemical perspective, it maintains the L-configuration, corresponding to the S-absolute configuration under Cahn-Ingold-Prelog nomenclature [15] [12].
L-Alanine-3-13C possesses the molecular formula C₂(¹³C)H₇NO₂, explicitly indicating the carbon-13 enrichment at position 3 [1] [10] [2]. The molecular weight is 90.09 g/mol, representing a one atomic mass unit increase from the unlabeled compound due to isotopic substitution [1] [5] [2]. The monoisotopic mass measures 90.051033 g/mol, providing precise mass spectrometric identification [7] [16].
The compound's InChI (International Chemical Identifier) is InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1, where the final isotopic layer "/i1+1" specifically denotes carbon-13 enrichment at the methyl position [17] [2]. The corresponding InChI Key QNAYBMKLOCPYGJ-IJGDANSWSA-N provides a condensed structural hash for database searching [17] [2]. The SMILES notation [¹³CH₃]C@@HC(O)=O explicitly represents the stereochemistry and isotopic labeling [17] [2].
L-Alanine-3-13C maintains the characteristic L-configuration of naturally occurring alanine, corresponding to (S)-absolute configuration under systematic nomenclature [15] [8]. The chiral center at carbon-2 exhibits the same stereochemical arrangement as the unlabeled amino acid, ensuring biological compatibility [18] [15]. This stereochemical integrity is critical for enzymatic recognition and metabolic incorporation [19] [20].
The primary Chemical Abstracts Service registry number for L-Alanine-3-13C is 65163-25-9 [1] [17] [10] [5] [21]. This unique identifier distinguishes the isotope-labeled compound from its unlabeled counterpart, which carries CAS number 56-41-7 [22] [23] [24] [15]. The MDL number MFCD00083877 provides additional database cross-referencing capability [21] [7].
L-Alanine-3-13C is classified under storage class 11 - Combustible Solids for safety and handling purposes [17] [25] [11]. The compound receives a WGK (Water Hazard Class) rating of 1, indicating minimal water pollution potential [25] [26]. For research applications, it falls under the category of stable isotope-labeled compounds for analytical and metabolic studies [3] [6].
L-Alanine-3-13C exists as a white to off-white crystalline solid under standard conditions [25] [27]. The compound exhibits a powder form suitable for analytical weighing and solution preparation [25] [28]. It demonstrates odorless characteristics, consistent with typical amino acid properties [29] [30].
The compound exhibits a melting point of 314.5°C with decomposition, mirroring the thermal behavior of unlabeled L-alanine [18] [25] [29] [27] [31]. This decomposition melting point reflects the zwitterionic nature of the amino acid at elevated temperatures [29] [15]. The boiling point is predicted at 212.9 ± 23.0°C at 760 mmHg, though decomposition typically occurs before reaching this temperature [5] [29] [31].
L-Alanine-3-13C demonstrates positive optical rotation with a specific rotation [α]₂₅/D +14.5° when measured at a concentration of 2 g/100 mL in 1M hydrochloric acid [18] [25] [26]. This dextrorotatory behavior confirms the L-stereochemical configuration and provides a means for optical purity assessment [18] [32]. The optical rotation remains consistent with unlabeled L-alanine, indicating that isotopic substitution does not significantly affect the chiral environment [18] [26].
The compound exhibits high solubility in water, with solubility reaching 166.5 g/L at 25°C [29] [30] [33]. This high aqueous solubility results from the compound's zwitterionic nature and capacity for hydrogen bonding through both amino and carboxyl functional groups [30]. The solubility demonstrates pH sensitivity, with enhanced dissolution in both acidic and basic environments due to protonation and deprotonation equilibria [30].
L-Alanine-3-13C possesses a density of 1.2 ± 0.1 g/cm³, consistent with typical amino acid density values [5] [34]. The bulk density measures approximately 660 kg/m³, relevant for powder handling and storage calculations [29]. The flash point is estimated at 82.6 ± 22.6°C, though the compound typically decomposes before reaching ignition conditions [5] [29].
Commercial preparations of L-Alanine-3-13C typically achieve 99 atom % ¹³C enrichment at the labeled position [1] [17] [24] [8]. This high isotopic purity ensures reliable analytical results in metabolic tracing and nuclear magnetic resonance applications [22] [3]. The isotopic enrichment is verified through mass spectrometry, showing a characteristic mass shift of M+1 relative to unlabeled alanine [17] [35].
The compound routinely achieves 98-99% chemical purity as determined by high-performance liquid chromatography and other analytical methods [9] [8] [27] [3]. This purity level meets research-grade specifications for metabolic studies and analytical applications [9] [3]. Trace impurities, when present, typically consist of unlabeled alanine or related amino acid derivatives [8] [27].
L-Alanine-3-13C produces distinctive mass spectrometric signatures due to its isotopic enrichment [17] [35]. The primary molecular ion exhibits a mass shift of M+1 compared to unlabeled alanine, facilitating straightforward identification [17] [35]. This mass difference enables precise quantification in metabolic studies and analytical applications [6] [19].
The carbon-13 enrichment provides enhanced ¹³C nuclear magnetic resonance signals at the methyl carbon position [36] [37] [38]. This enhancement facilitates detailed structural analysis and metabolic pathway tracing in biological systems [36] [39] [40]. The compound serves as an effective probe for studying amino acid metabolism through ¹³C nuclear magnetic resonance spectroscopy [36] [19] [20].
L-Alanine-3-13C displays characteristic amino acid absorption bands in infrared spectroscopy, including N-H stretching, C=O stretching, and C-H deformation modes [4]. The isotopic substitution may cause subtle shifts in C-H stretching frequencies associated with the labeled methyl group [4]. These spectroscopic features confirm structural identity and purity [4].